molecular formula C9H10ClN3O2 B2450414 Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride CAS No. 2044704-79-0

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride

Cat. No.: B2450414
CAS No.: 2044704-79-0
M. Wt: 227.65
InChI Key: PUEMMSDGTWGCKF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with methyl chloroformate under basic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as nickel, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 1H-benzo[d]imidazole-2-carboxylate
  • Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

Comparison: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .

Properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMMSDGTWGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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